molecular formula C40H52O4 B13788687 Vestalin CAS No. 8064-75-3

Vestalin

Cat. No.: B13788687
CAS No.: 8064-75-3
M. Wt: 596.8 g/mol
InChI Key: JNZOKRGHUFPSQF-AQNHYYQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Vestalin, or norgesterone, is synthesized through a series of chemical reactions starting from testosterone or 19-nortestosteroneThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Vestalin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Vestalin has been studied for its applications in various fields:

Mechanism of Action

Vestalin exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor and modulates the expression of target genes involved in reproductive processes. This leads to changes in the endometrial lining, making it less suitable for implantation and thus preventing pregnancy .

Comparison with Similar Compounds

Uniqueness: Vestalin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some related progestins, this compound is virtually devoid of androgenic activity, making it a more selective agonist of the progesterone receptor .

Biological Activity

Vestalin, a compound derived from the plant Vestalina (commonly known as Vestal flower), has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical research findings, case studies, and data tables.

Overview of this compound

This compound is primarily recognized for its role in modulating various cellular processes. It has been implicated in anti-apoptotic mechanisms, metabolic regulation, and potential therapeutic applications in oncology. Recent studies have highlighted its significance in enhancing cell survival and proliferation, particularly under stress conditions such as nutrient deprivation or hypoxia.

1. Anti-Apoptotic Effects
this compound has been shown to promote cell survival by inhibiting apoptosis through several pathways:

  • Mitochondrial Regulation: this compound enhances mitochondrial function, which is crucial for maintaining cellular energy levels and preventing apoptosis. Studies indicate that it regulates key proteins involved in the intrinsic apoptosis pathway, such as Bcl-2 and Bax .
  • Anoikis Resistance: In ovarian cancer models, this compound has been linked to increased resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix). This resistance is mediated through the upregulation of survival pathways that counteract apoptotic signals .

2. Metabolic Regulation
this compound influences metabolic pathways by modulating the activity of nicotinamide adenine dinucleotide (NAD) biosynthesis. It acts as a substrate for nicotinamide adenine dinucleotide phosphate (NADPH) production, which is vital for various biosynthetic reactions and antioxidant defense .

Empirical Research Findings

Recent empirical studies have provided insights into the biological activities of this compound:

StudyFindings
Visfatin Induces Anoikis Resistance Visfatin (another name for this compound) was found to increase cell viability in ovarian cancer spheroids by regulating mitochondrial activity and apoptosis pathways .
NAD+ Biosynthesis Research demonstrated that this compound enhances NAD+ levels, promoting cellular metabolism and survival under stress conditions .

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Ovarian Cancer Treatment: A study involving ovarian cancer cells showed that treatment with this compound led to a significant reduction in apoptotic markers and an increase in cell proliferation rates. This suggests that this compound may serve as a novel therapeutic agent for combating ovarian carcinoma .
  • Metabolic Disorders: Another case study highlighted the role of this compound in improving metabolic profiles in animal models of obesity. The administration of this compound resulted in reduced inflammatory markers and improved insulin sensitivity, indicating its potential use in managing metabolic syndromes.

Properties

CAS No.

8064-75-3

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H28O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t2*16-,17-,18+,19+,20+/m11/s1

InChI Key

JNZOKRGHUFPSQF-AQNHYYQESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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